molecular formula C28H42Cl2N2O B1681265 Teroxalene hydrochloride CAS No. 3845-22-5

Teroxalene hydrochloride

Cat. No.: B1681265
CAS No.: 3845-22-5
M. Wt: 493.5 g/mol
InChI Key: GWLHCTMTLJQQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Teroxalene hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in parasitic infections. It is known to interact with various biomolecules, including enzymes that are crucial for the survival of Schistosoma mansoni. The nature of these interactions often involves inhibition of enzyme activity, which disrupts the parasite’s metabolic processes and leads to its eventual death .

Cellular Effects

This compound affects various types of cells and cellular processes. In parasitic cells, it disrupts normal cellular functions by interfering with cell signaling pathways and gene expression. This disruption leads to altered cellular metabolism and ultimately results in the death of the parasite. In host cells, this compound may influence immune responses, enhancing the host’s ability to combat the infection .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific enzymes and proteins within the parasite. This binding inhibits the activity of these enzymes, leading to a cascade of biochemical events that disrupt the parasite’s cellular functions. Additionally, this compound may induce changes in gene expression, further contributing to its antiparasitic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term efficacy. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced effectiveness over time. Long-term exposure to the compound has been associated with sustained antiparasitic effects, although the exact duration of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates Schistosoma mansoni without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways within the parasite. It interacts with enzymes responsible for key metabolic processes, leading to disruptions in metabolic flux and alterations in metabolite levels. These interactions contribute to the compound’s antiparasitic effects by impairing the parasite’s ability to generate energy and synthesize essential biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it exerts its antiparasitic effects. The distribution of this compound within the host organism is crucial for its overall efficacy and can influence the duration and intensity of its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the parasite, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing this compound to these subcellular locations, ensuring its effective action against the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Teroxalene Hydrochloride involves the reaction of 1-(3-chloro-4-methylphenyl)piperazine with 6-(4-tert-pentylphenoxy)hexyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The compound is then formulated into various dosage forms for veterinary use .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Teroxalene Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitutions on the piperazine ring, which enhance its antiparasitic efficacy. Unlike other piperazine derivatives, it is particularly effective against Schistosoma mansoni, making it a valuable compound in veterinary medicine .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41ClN2O.ClH/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25;/h10-15,22H,5-9,16-21H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLHCTMTLJQQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191770
Record name Teroxalene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3845-22-5
Record name Teroxalene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEROXALENE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Teroxalene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLORO-P-TOLYL)-4-(6-(4-TERT-PENTYLPHENOXY)-HEXYL)-PIPERAZINE HCL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TEROXALENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYL9ES50QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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